

An In-depth Technical Guide on the Physical Properties of Diisobutylamine Hydrochloride

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Compound of Interest

Compound Name: Diisobutylamine hydrochloride

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This guide provides a comprehensive overview of the key physical and chemical properties of **diisobutylamine hydrochloride**. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential data and experimental methodologies necessary for the effective application and understanding of this compound.

Introduction

Diisobutylamine hydrochloride is the salt formed from the reaction of the secondary amine, diisobutylamine, with hydrochloric acid.^[1] This conversion to a hydrochloride salt significantly enhances the compound's stability and solubility in aqueous solutions, making it a versatile reagent in various chemical syntheses.^[1] It is frequently utilized in the production of pharmaceuticals, agrochemicals, and surfactants.^[1] A thorough understanding of its physical properties is paramount for its effective use in these applications, ensuring predictable behavior in reaction media and formulation processes.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of **diisobutylamine hydrochloride** is presented below. These values are critical for designing experiments, developing formulations, and ensuring safe handling.

Property	Value	Source
Molecular Formula	C ₈ H ₂₀ ClN	[1][2][3][4][5][6]
Molecular Weight	165.70 g/mol	[2][3][4][6]
Appearance	White to off-white crystalline solid	[1]
Melting Point	Not explicitly available in search results. The parent amine has a melting point of -77 °C.[7][8]	
Boiling Point	The parent amine has a boiling point of 137-139 °C.[7][8]	
Solubility	Soluble in water and polar organic solvents.[1] The parent amine is sparingly soluble in water (5 g/L at 20 °C).[7][9]	

Experimental Protocols for Property Determination

The accurate determination of physical properties is the bedrock of reproducible scientific research. This section details the methodologies for measuring key parameters of **diisobutylamine hydrochloride**.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[10] Pure crystalline solids exhibit a sharp melting point range, typically within 1-2°C.[11] Impurities tend to lower and broaden the melting range.[10][11]

Methodology: Capillary Method

The capillary method is a straightforward and widely adopted technique for melting point determination.[12]

Protocol:

- Sample Preparation: Ensure the **diisobutylamine hydrochloride** sample is completely dry and finely powdered.[12]
- Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to compact the sample to a height of 2-4 mm.[13]
- Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[12]
- Approximate Melting Point: Heat the sample rapidly to get an approximate melting range.[10][13]
- Accurate Melting Point: Allow the apparatus to cool to about 10-15°C below the approximate melting point.[13] Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).[13]
- Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[13]

Diagram: Melting Point Determination Workflow



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Caption: Workflow for melting point determination using the capillary method.

Solubility Determination

Solubility is a fundamental property that dictates a compound's behavior in different solvent systems, which is critical for reaction setup and drug formulation.[14] As an amine hydrochloride, **diisobutylamine hydrochloride** is expected to be soluble in polar solvents.[1][15]

Methodology: Isothermal Equilibrium Method

This method determines the equilibrium solubility of a compound in various solvents at a controlled temperature.[14]

Protocol:

- Preparation of Saturated Solutions: Add an excess amount of **diisobutylamine hydrochloride** to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vial.[14]
- Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25°C) and agitate for an extended period (24-72 hours) to ensure equilibrium is reached.[14]
- Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[14]
- Sample Analysis: Carefully withdraw a clear aliquot of the supernatant, filter it through a syringe filter (0.22 µm), and dilute it with a suitable solvent.[14]
- Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).[14]
- Calculation: Calculate the solubility from the measured concentration and the dilution factor. Repeat the experiment multiple times to ensure reproducibility.[14]

Diagram: Solubility Determination Workflow



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Caption: Workflow for determining solubility via the isothermal equilibrium method.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[16] For **diisobutylamine hydrochloride**, both ^1H and ^{13}C NMR would provide characteristic signals.[2][17]

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the different proton environments in the isobutyl groups and the proton on the nitrogen.[17] The protonation of the amine nitrogen upon forming the hydrochloride salt would lead to a downfield shift of the protons adjacent to the nitrogen.[18]
- ^{13}C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon atoms in the molecule.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16] The IR spectrum of **diisobutylamine hydrochloride** would exhibit characteristic absorption bands.[2][3][19][20] Key expected absorptions include N-H stretching vibrations, which are affected by the hydrochloride formation, and C-H stretching and bending vibrations of the isobutyl groups.

Safety and Handling

Diisobutylamine hydrochloride is classified as a skin and eye irritant.[2][21] The parent compound, diisobutylamine, is a flammable liquid and is toxic if swallowed, causing severe skin burns and eye damage.[8][22] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8][21] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[1][22]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of **diisobutylamine hydrochloride**, along with the standard experimental protocols for their determination. A thorough understanding and application of this knowledge are crucial for researchers and professionals in leveraging this compound's full potential in scientific and industrial applications.

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